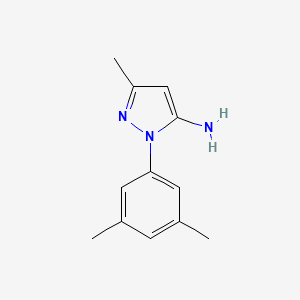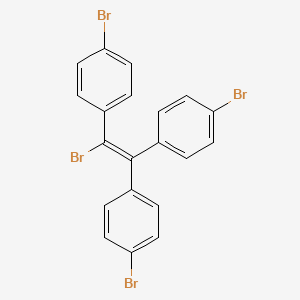
4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) is a complex organic compound with the molecular formula C20H12Br4 and a molecular weight of 571.93 g/mol . It is characterized by the presence of multiple bromine atoms attached to a benzene ring structure, making it a highly brominated compound. This compound is typically found in the form of a light-yellow to brown powder or crystals .
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Safety and Hazards
The safety information for “4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)” includes the following: The pictograms GHS07 indicate that it’s harmful if swallowed . The signal word is "Warning" . The hazard statements include H302: Harmful if swallowed . The precautionary statements include P280: Wear protective gloves/protective clothing/eye protection/face protection, P305: IF IN EYES, P338: Remove contact lenses if present and easy to do – continue rinsing, and P351: Rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
The primary targets of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) are currently unknown This compound is a complex organic molecule with multiple bromine atoms, which suggests it may interact with a variety of biological targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) involves multiple steps, starting with the bromination of benzene derivatives. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) and are carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of iodinated benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of de-brominated benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-[1-bromo-2,2-bis(4-bromophenyl)ethenyl]benzene
- 1,2,2-Tribromoethene
- 4-Bromo-1,1,2-triylbenzene
Uniqueness
4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) is unique due to its high degree of bromination and the specific arrangement of bromine atoms on the benzene rings.
Eigenschaften
IUPAC Name |
1-bromo-4-[1-bromo-2,2-bis(4-bromophenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br4/c21-16-7-1-13(2-8-16)19(14-3-9-17(22)10-4-14)20(24)15-5-11-18(23)12-6-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQOEFFHPLTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)Br)C3=CC=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2518756.png)
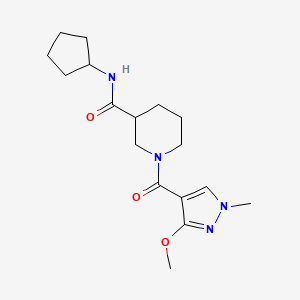
![ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2518760.png)
![2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2518761.png)

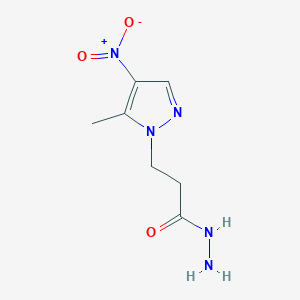
![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)
![N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2518767.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)
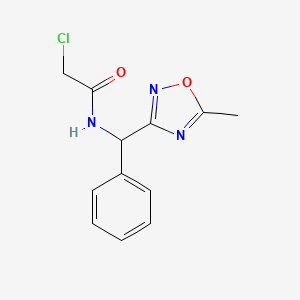

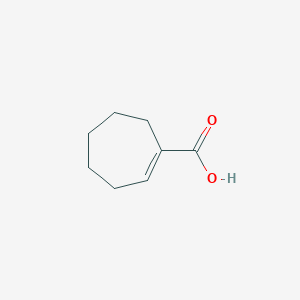
![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)
